molecular formula C20H20N4O3 B11476713 5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B11476713
M. Wt: 364.4 g/mol
InChI Key: QBOPSFVUXGMAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an oxazole ring

Preparation Methods

The synthesis of 5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Construction of the oxazole ring: This step involves the cyclization of a suitable precursor, such as an α-hydroxy ketone, with an amide or nitrile.

    Linking the benzimidazole and oxazole rings: This can be done through a nucleophilic substitution reaction, where the benzimidazole moiety is reacted with a halogenated oxazole derivative.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the intermediate compound with 2-methoxybenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxazole rings, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.

    Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is used in chemical biology research to investigate the mechanisms of action of various biological processes and to develop new chemical tools for studying cellular functions.

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(1H-benzimidazol-2-ylmethyl)-N-(2-methoxybenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can be compared with similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole moiety and are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Oxazole derivatives: Compounds containing the oxazole ring are studied for their potential as pharmaceutical agents and materials for organic electronics.

    Methoxybenzyl derivatives: These compounds feature the methoxybenzyl group and are explored for their pharmacological and chemical properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylmethyl)-N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-26-18-9-5-2-6-13(18)12-21-20(25)17-10-14(27-24-17)11-19-22-15-7-3-4-8-16(15)23-19/h2-9,14H,10-12H2,1H3,(H,21,25)(H,22,23)

InChI Key

QBOPSFVUXGMAOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NOC(C2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.